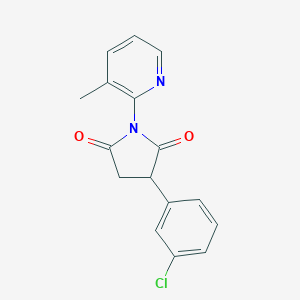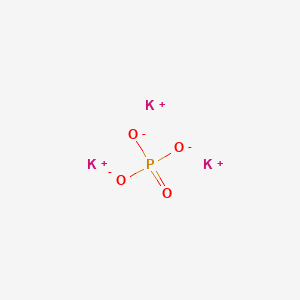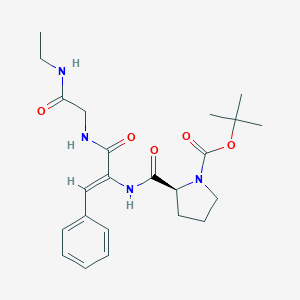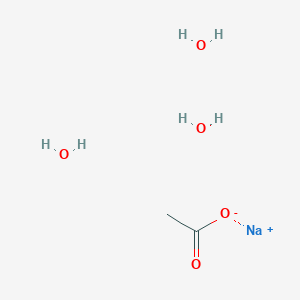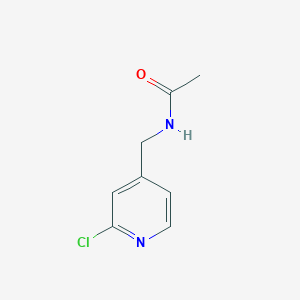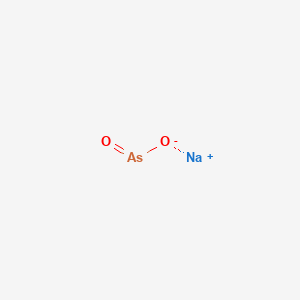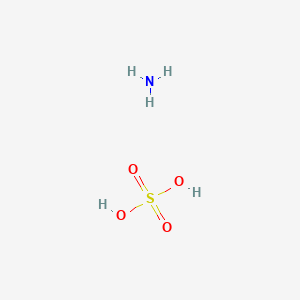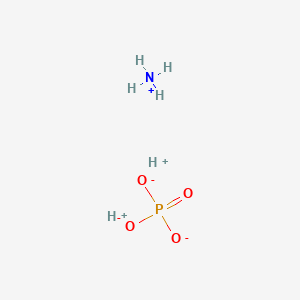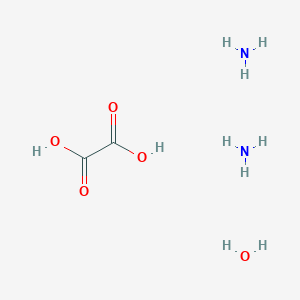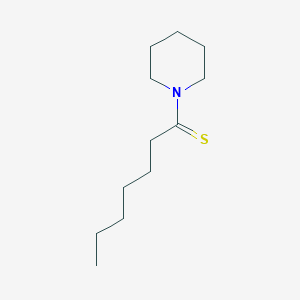
1-Heptanethione, 1-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanethione, 1-(1-piperidinyl)- is a chemical compound that is widely used in scientific research. It is a thiol compound that contains a piperidine ring. This compound has been the focus of numerous studies due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Heptanethione, 1-(1-piperidinyl)- is not fully understood. However, it is believed to act as a thiol-reactive agent, which can modify the activity of proteins and enzymes that contain thiol groups. This modification can lead to changes in the biochemical and physiological properties of these molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Heptanethione, 1-(1-piperidinyl)- have been studied extensively. It has been shown to modulate the activity of various enzymes and proteins, including glutathione S-transferase, cytochrome P450, and peroxiredoxin. It has also been shown to induce oxidative stress and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Heptanethione, 1-(1-piperidinyl)- in lab experiments include its high reactivity, selectivity, and stability. However, its pungent odor and potential toxicity can pose a challenge for handling and storage.
Future Directions
There are numerous future directions for research on 1-Heptanethione, 1-(1-piperidinyl)-. Some potential areas of focus include:
1. Investigation of its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Study of its interactions with other molecules, such as proteins and nucleic acids, to gain a better understanding of its mechanism of action.
4. Exploration of its potential applications in materials science, such as in the synthesis of new polymers and materials with unique properties.
In conclusion, 1-Heptanethione, 1-(1-piperidinyl)- is a unique chemical compound that has numerous potential applications in various scientific fields. Its high reactivity, selectivity, and stability make it a valuable tool for biochemical and physiological studies. Further research on this compound is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
The synthesis of 1-Heptanethione, 1-(1-piperidinyl)- involves the reaction of 1-heptanethiol with piperidine in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the thiol group. The resulting product is a yellowish liquid with a pungent odor.
Scientific Research Applications
1-Heptanethione, 1-(1-piperidinyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biochemical studies. It has also been investigated as a potential therapeutic agent for various diseases.
properties
CAS RN |
128781-34-0 |
|---|---|
Product Name |
1-Heptanethione, 1-(1-piperidinyl)- |
Molecular Formula |
C12H23NS |
Molecular Weight |
213.38 g/mol |
IUPAC Name |
1-piperidin-1-ylheptane-1-thione |
InChI |
InChI=1S/C12H23NS/c1-2-3-4-6-9-12(14)13-10-7-5-8-11-13/h2-11H2,1H3 |
InChI Key |
GVKWFBBVTCVZSF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=S)N1CCCCC1 |
Canonical SMILES |
CCCCCCC(=S)N1CCCCC1 |
synonyms |
Piperidine, 1-(1-thioxoheptyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




